molecular formula C20H19NO3 B11405329 N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11405329
M. Wt: 321.4 g/mol
InChI Key: PHWSJUDNHCNYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core substituted with dimethylphenyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethylphenylamine with a suitable chromene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Industrial methods also emphasize the use of environmentally friendly solvents and reagents to minimize the ecological impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • (2RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Uniqueness

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific chromene core structure and the presence of both dimethylphenyl and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-8-14(4)19-15(9-11)16(22)10-17(24-19)20(23)21-18-12(2)6-5-7-13(18)3/h5-10H,1-4H3,(H,21,23)

InChI Key

PHWSJUDNHCNYPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.